![molecular formula C12H11N3O2 B6330584 3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole CAS No. 1240590-79-7](/img/structure/B6330584.png)
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole
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Description
“3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” is a chemical compound with the molecular formula C12H11N3O2 . It has a molecular weight of 229.23 .
Molecular Structure Analysis
The molecular structure of “3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole” consists of a pyrazole ring attached to a phenylpropenyl group at the 1-position and a nitro group at the 3-position .Scientific Research Applications
Synthesis of N-Protected 3-Nitroindoles
The compound is used in the synthesis of N-protected 3-nitroindoles, which are valuable intermediates in organic chemistry. The nitration of indoles is a critical step in synthesizing these compounds, and the use of acetyl nitrate has been shown to yield good results .
Barton–Zard Pyrrole Synthesis
It plays a role in the Barton–Zard pyrrole synthesis, a reaction that forms pyrroloindoles. These structures are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals .
Rearrangement Reactions
This compound undergoes remarkable transformations when treated with ethyl isocyanoacetate and base, leading to rearranged products. This reaction showcases the compound’s potential in creating diverse molecular structures .
Study of Decomposition Mechanisms
The compound’s derivatives are studied for their decomposition mechanisms under shock loading, which is crucial for understanding the stability of materials in dynamic environments .
Reductive Degradation Studies
Researchers have investigated the reductive degradation of similar nitro compounds in the presence of iron/copper bimetal particles. Understanding the degradation pathways of such compounds is essential for environmental remediation and the development of safer materials .
properties
IUPAC Name |
3-nitro-1-[(E)-3-phenylprop-2-enyl]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)12-8-10-14(13-12)9-4-7-11-5-2-1-3-6-11/h1-8,10H,9H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHHZANQFITIGS-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole |
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